An In-Depth Technical Guide to NHPI-PEG4-C2-NHS Ester: A Bifunctional Linker for Antibody-Drug Conjugates
An In-Depth Technical Guide to NHPI-PEG4-C2-NHS Ester: A Bifunctional Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHPI-PEG4-C2-NHS ester is a heterobifunctional crosslinker integral to the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker component of an ADC is critical, ensuring that the cytotoxic payload remains securely attached to the antibody in circulation and is efficiently released at the target site. NHPI-PEG4-C2-NHS ester is a non-cleavable linker, meaning that the payload is released upon lysosomal degradation of the antibody-linker conjugate within the target cell. This guide provides a comprehensive technical overview of NHPI-PEG4-C2-NHS ester, including its chemical properties, synthesis, application in ADC development, and relevant experimental protocols.
Core Properties of NHPI-PEG4-C2-NHS Ester
NHPI-PEG4-C2-NHS ester is comprised of three key functional components: an N-Hydroxyphthalimide (NHPI) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure imparts specific functionalities crucial for its role as an ADC linker. The NHS ester provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues on a monoclonal antibody. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The NHPI group serves as the attachment point for the cytotoxic payload, which is typically modified to be reactive towards the NHPI moiety.
| Property | Value | Reference |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate | [1] |
| CAS Number | 1415328-95-8 | [1] |
| Molecular Formula | C23H28N2O11 | |
| Molecular Weight | 508.48 g/mol | |
| Appearance | Solid | |
| Storage | Store at -20°C |
Synthesis of NHPI-PEG4-C2-NHS Ester
The synthesis of NHPI-PEG4-C2-NHS ester is detailed in patent WO2014185985A1, where it is listed as "example 40". The following is a summary of the synthetic protocol.
Experimental Protocol: Synthesis of NHPI-PEG4-C2-NHS Ester
Materials:
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Starting materials as described in patent WO2014185985A1.
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Appropriate solvents (e.g., dichloromethane, dimethylformamide).
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Reagents for activation and coupling (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide).
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Purification supplies (e.g., silica (B1680970) gel for chromatography).
Procedure:
The synthesis involves a multi-step process that begins with the modification of a PEG4 spacer at one terminus with an N-Hydroxyphthalimide group. The other terminus of the PEG spacer, which contains a carboxylic acid, is then activated to form an NHS ester.
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Step 1: Introduction of the NHPI group. A protected tetraethylene glycol derivative with a terminal leaving group is reacted with N-hydroxyphthalimide in the presence of a base.
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Step 2: Deprotection. The protecting group on the other terminus of the PEG chain is removed to reveal a free carboxylic acid.
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Step 3: NHS Ester Formation. The terminal carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC to form the final NHPI-PEG4-C2-NHS ester product.
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Purification. The final product is purified by column chromatography to achieve the desired purity.
Note: For a detailed, step-by-step synthesis protocol, it is essential to refer to the specific examples outlined in patent WO2014185985A1.
Application in Antibody-Drug Conjugate (ADC) Synthesis
The primary application of NHPI-PEG4-C2-NHS ester is in the covalent linkage of a cytotoxic drug to a monoclonal antibody. The NHS ester end of the linker reacts with primary amines on the antibody, typically the ε-amino groups of lysine residues, to form a stable amide bond. The NHPI end is utilized for the attachment of a payload.
Experimental Protocol: Antibody-Linker Conjugation
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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NHPI-PEG4-C2-NHS ester.
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Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)).
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Quenching reagent (e.g., Tris or glycine (B1666218) solution).
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Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).
Procedure:
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Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer at a concentration of 1-10 mg/mL.
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Linker Preparation: A stock solution of NHPI-PEG4-C2-NHS ester is prepared in an anhydrous solvent like DMSO.
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Conjugation Reaction: The linker solution is added to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody). The reaction is typically incubated at room temperature for 1-2 hours or at 4°C for 4-12 hours.
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Quenching: The reaction is quenched by the addition of an amine-containing reagent like Tris or glycine to consume any unreacted NHS esters.
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Purification: The antibody-linker conjugate is purified from excess linker and other small molecules using SEC or TFF.
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Drug Conjugation: The purified antibody-linker conjugate is then reacted with the activated cytotoxic payload, which forms a stable bond with the NHPI moiety.
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Final Purification: The final ADC is purified to remove any unconjugated payload and other impurities.
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